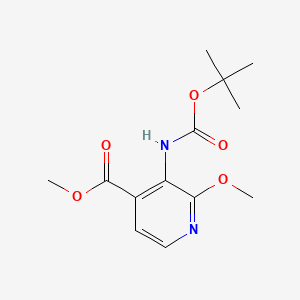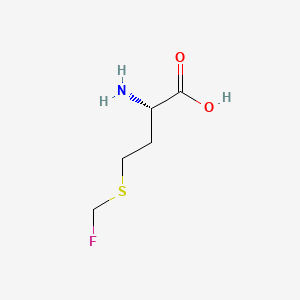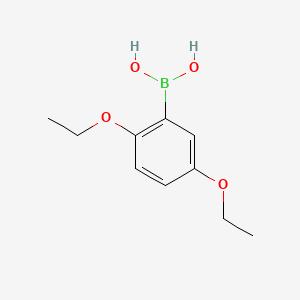
Bis(dibromomethylene)-hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(dibromomethylene)-hydrazine is an organohalogen compound characterized by the presence of two dibromomethylene groups attached to a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(dibromomethylene)-hydrazine typically involves the reaction of hydrazine with dibromomethylene precursors under controlled conditions. One common method is the reaction of hydrazine hydrate with dibromomethane in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are also common in industrial settings.
化学反应分析
Types of Reactions
Bis(dibromomethylene)-hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound to simpler hydrazine derivatives.
Substitution: Halogen atoms in the dibromomethylene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under mild conditions to avoid decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoformaldehyde derivatives, while substitution reactions can produce a variety of functionalized hydrazine compounds.
科学研究应用
Bis(dibromomethylene)-hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organohalogen compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: this compound is used in the production of polymers and other advanced materials due to its unique chemical properties.
作用机制
The mechanism by which bis(dibromomethylene)-hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dibromomethylene groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This can lead to changes in cellular signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
Dibromomethane: A simpler compound with similar halogenation but lacking the hydrazine moiety.
Hydrazine: A related compound without the dibromomethylene groups, used widely in various chemical reactions.
Bis(dibromomethylene)-benzene: Another organohalogen compound with similar dibromomethylene groups but attached to a benzene ring instead of hydrazine.
Uniqueness
Bis(dibromomethylene)-hydrazine is unique due to the combination of dibromomethylene groups and the hydrazine moiety, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industrial applications.
属性
IUPAC Name |
1,1-dibromo-N-(dibromomethylideneamino)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br4N2/c3-1(4)7-8-2(5)6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKUMERQABYXHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN=C(Br)Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679540 |
Source


|
| Record name | (Dibromomethylidene)carbonohydrazonoyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14928-04-2 |
Source


|
| Record name | (Dibromomethylidene)carbonohydrazonoyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














